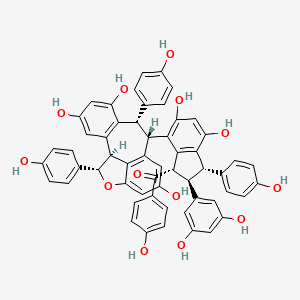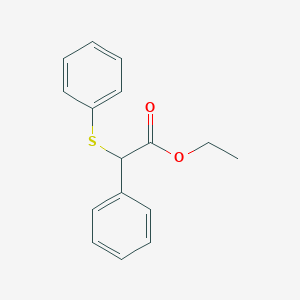![molecular formula C14H13F3N2O2S B15073845 1-[(2S)-1-methylsulfonylpropan-2-yl]-4-(trifluoromethyl)indole-5-carbonitrile](/img/structure/B15073845.png)
1-[(2S)-1-methylsulfonylpropan-2-yl]-4-(trifluoromethyl)indole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GSK2881078 is a nonsteroidal, selective androgen receptor modulator developed by GlaxoSmithKline. It is primarily investigated for its potential to prevent muscle wasting and sarcopenia in elderly individuals. The compound has shown promise in increasing muscle strength and lean mass in clinical trials, particularly in men with chronic obstructive pulmonary disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of GSK2881078 involves multiple steps, starting with the preparation of the core indole structure. The key steps include:
Formation of the indole core: This is achieved through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the trifluoromethyl group: This is typically done using a trifluoromethylation reagent such as trifluoromethyl iodide in the presence of a base.
Attachment of the nitrile group: This step involves the reaction of the indole derivative with a cyanating agent like cyanogen bromide.
Industrial Production Methods
Industrial production of GSK2881078 follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
GSK2881078 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
GSK2881078 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study selective androgen receptor modulation and its effects on muscle tissue.
Biology: Investigated for its role in muscle cell differentiation and growth.
Medicine: Explored as a potential treatment for muscle wasting conditions such as sarcopenia and cachexia.
Mécanisme D'action
GSK2881078 exerts its effects by selectively binding to androgen receptors in muscle and bone tissues. This binding induces a unique receptor conformation that allows specific coactivator and corepressor proteins to interact, leading to the activation of anabolic pathways. The compound functions as a potent androgenic agonist in target tissues such as muscle and bone, while acting as an antagonist or partial agonist in other tissues like the prostate or skin .
Comparaison Avec Des Composés Similaires
Similar Compounds
Enobosarm: Another selective androgen receptor modulator with similar applications in muscle wasting conditions.
JNJ-28330835: A selective androgen receptor modulator investigated for its anabolic effects on muscle tissue.
Ligandrol: Known for its potential to increase muscle mass and strength.
Uniqueness of GSK2881078
GSK2881078 is unique in its high selectivity for androgen receptors in muscle and bone tissues, minimizing the risk of side effects such as hirsutism or virilization in women. Additionally, it has shown a favorable safety profile in clinical trials, with dose-dependent increases in lean mass and muscle strength .
Propriétés
Formule moléculaire |
C14H13F3N2O2S |
|---|---|
Poids moléculaire |
330.33 g/mol |
Nom IUPAC |
1-[(2S)-1-methylsulfonylpropan-2-yl]-4-(trifluoromethyl)indole-5-carbonitrile |
InChI |
InChI=1S/C14H13F3N2O2S/c1-9(8-22(2,20)21)19-6-5-11-12(19)4-3-10(7-18)13(11)14(15,16)17/h3-6,9H,8H2,1-2H3/t9-/m0/s1 |
Clé InChI |
SKDVMPZQJMZEAC-VIFPVBQESA-N |
SMILES isomérique |
C[C@@H](CS(=O)(=O)C)N1C=CC2=C1C=CC(=C2C(F)(F)F)C#N |
SMILES canonique |
CC(CS(=O)(=O)C)N1C=CC2=C1C=CC(=C2C(F)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


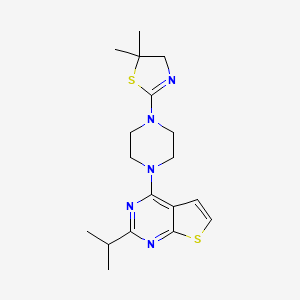
![2-(1,3-Benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B15073783.png)
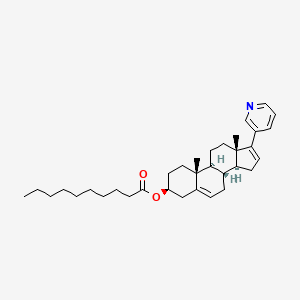
![(1R,2S,5S)-3-[2-(4-methoxyphenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B15073793.png)
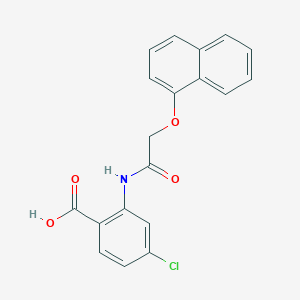
![(3R)-3-[4-[[2-(2,6-dimethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B15073805.png)
![tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate](/img/structure/B15073806.png)
![3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1-[2-oxo-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4H-cyclopenta[b]indol-1-yl]-4H-cyclopenta[b]indol-2-one](/img/structure/B15073808.png)
![N-[2-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethyl]-3-(4-methyl-2,5-dioxofuran-3-yl)propanamide](/img/structure/B15073809.png)
![2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide](/img/structure/B15073810.png)
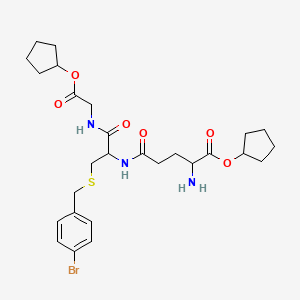
![Sodium;hydride;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B15073823.png)
